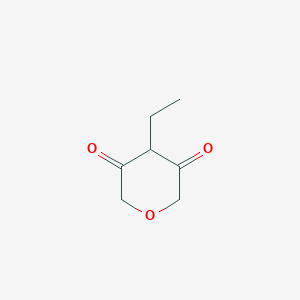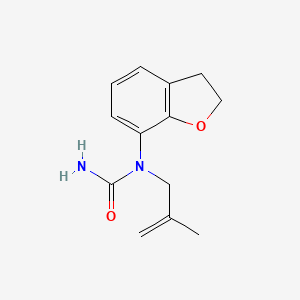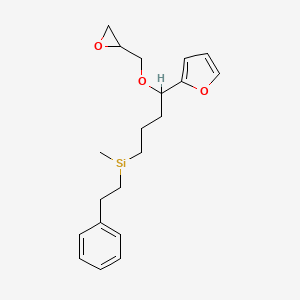![molecular formula C14H14N2O B14592097 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one CAS No. 61644-02-8](/img/structure/B14592097.png)
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of azepinoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol . This reaction typically requires reflux conditions to ensure the formation of the desired product. The configuration at the C=N double bond can be determined by X-ray crystallography .
Analyse Chemischer Reaktionen
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid (TFA), which has been shown to be effective in delivering high yields of the desired products . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azepinoquinoline core structure.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has shown promise as a biochemical tool for inhibiting cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are important targets in cancer research . Additionally, it has been investigated for its antiparasitic properties, particularly against Trypanosoma brucei brucei parasites .
Wirkmechanismus
The mechanism of action of 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it inhibits cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cell cycle progression and the induction of apoptosis in cancer cells. Additionally, its antiparasitic activity is thought to be related to its ability to interfere with the metabolic processes of the parasites .
Vergleich Mit ähnlichen Verbindungen
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one can be compared to other similar compounds, such as (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . Both compounds share a similar azepine core structure, but they differ in their substituents and specific biological activities. For example, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been shown to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), similar to this compound . the presence of different functional groups can lead to variations in their potency and selectivity.
Other similar compounds include 2,3,4,5-tetrahydro-1H-benzo[b]azepine and 7-methoxy-3,4,5,6-tetrahydro-2H-azepine These compounds also share the azepine core structure but differ in their specific substituents and biological activities
Eigenschaften
CAS-Nummer |
61644-02-8 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
11-methyl-1,3,4,5-tetrahydroazepino[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C14H14N2O/c1-9-10-4-2-3-5-12(10)16-13-6-7-15-14(17)8-11(9)13/h2-5H,6-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
OTTIZOJWAADRHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(=O)NCCC2=NC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


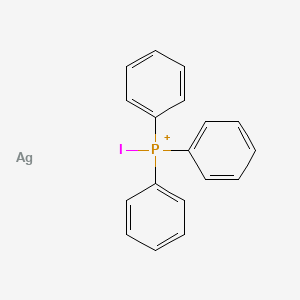



![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)

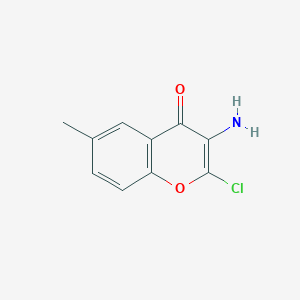
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
